molecular formula C12H10N4O4 B1168607 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products wi CAS No. 111497-86-0

2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products wi

Cat. No.: B1168607
CAS No.: 111497-86-0
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Description

2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products with diethylamine, is a complex organic compound. It is known for its versatile applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes multiple ester linkages and a propenoic acid moiety, making it a valuable intermediate in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester typically involves the esterification of propenoic acid with a diol, followed by reaction with diethylamine. The process can be summarized in the following steps:

    Esterification: Propenoic acid is reacted with a diol such as 1,2-ethanediol under acidic conditions to form the ester intermediate.

    Amine Reaction: The ester intermediate is then reacted with diethylamine to form the final product.

The reaction conditions often include the use of catalysts such as sulfuric acid for the esterification step and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester has numerous applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.

    Materials Science: The compound is employed in the development of advanced materials such as hydrogels and nanocomposites.

    Biological Research: It serves as a building block for bioactive molecules and drug delivery systems.

    Industrial Applications: The compound is used in coatings, adhesives, and sealants due to its excellent binding properties.

Mechanism of Action

The mechanism by which 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester exerts its effects involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the creation of durable and flexible materials. The molecular targets include various functional groups that participate in the polymerization process, leading to the formation of stable and robust structures.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol dimethacrylate (TEGDMA): Similar in structure but with different ester linkages.

    Ethylene glycol dimethacrylate (EGDMA): Another related compound with simpler ester groups.

    Bisphenol A dimethacrylate (Bis-DMA): Contains aromatic rings, offering different mechanical properties.

Uniqueness

2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester is unique due to its specific ester linkages and the presence of the propenoic acid moiety, which provides distinct reactivity and polymerization characteristics. This makes it particularly valuable in applications requiring specific mechanical and thermal properties.

Properties

CAS No.

111497-86-0

Molecular Formula

C12H10N4O4

Molecular Weight

0

Synonyms

2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products with diethylamine

Origin of Product

United States

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